Guanethidine

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for hypertension and glaucoma.

An antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues.

See also: Guanfacine (related); Pinacidil (related); this compound Monosulfate (active moiety of) ... View More ...

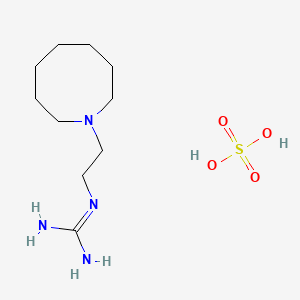

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDKVXYNVEAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023116 | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55-65-2, 645-43-2 | |

| Record name | Guanethidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanethidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276-281, 250 °C (sulfate salt) | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Development of Guanethidine: A Technical Whitepaper

Abstract

Guanethidine, a potent sympatholytic agent, emerged in the mid-20th century as a significant therapeutic advancement in the management of moderate to severe hypertension. Its novel mechanism of action, centered on the depletion of norepinephrine from postganglionic sympathetic neurons, distinguished it from its predecessors and paved the way for a new class of antihypertensive drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes detailed experimental protocols that were pivotal in elucidating its pharmacological profile and summarizes key clinical trial data. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development interested in the history and science of antihypertensive therapy.

Discovery and Timeline

This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by researchers at the Ciba Pharmaceutical Company.[1] Its discovery was the culmination of a targeted research program aimed at developing novel cardiovascular drugs.[1] It was first approved for medical use in 1960 and became a key therapeutic option for severe and resistant hypertension.[2] Though its use has largely been superseded by newer agents with more favorable side-effect profiles, it remains a significant molecule in the history of cardiovascular pharmacology.[3][4]

Caption: A timeline of the key milestones in the discovery and development of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the alkylation of azocane (also known as heptamethyleneimine). The general synthetic route is outlined below.

Synthetic Pathway

Caption: The synthetic pathway for the production of this compound from Azocane.

Experimental Protocol for Synthesis

Step 1: Alkylation of Azocane

-

In a reaction vessel, dissolve azocane in an inert solvent such as toluene.

-

Add a suitable base, for example, sodium carbonate.

-

To this mixture, add chloroacetonitrile dropwise while stirring.

-

The reaction is typically carried out at a controlled temperature to yield 1-(cyanomethyl)azocane.

Step 2: Reduction to Primary Amine

-

The 1-(cyanomethyl)azocane from the previous step is dissolved in an anhydrous ether solvent.

-

A strong reducing agent, such as lithium aluminum hydride (LiAlH4), is slowly added to the solution.

-

This reduction step converts the nitrile group to a primary amine, yielding 1-(2-aminoethyl)azocane.

Step 3: Guanylation

-

The 1-(2-aminoethyl)azocane is dissolved in a suitable solvent, like ethanol.

-

A guanylating agent, such as S-methylisothiourea sulfate, is added to the solution.

-

The reaction mixture is heated to facilitate the conversion of the primary amine to the final guanidine derivative, this compound sulfate.

Mechanism of Action

This compound exerts its antihypertensive effect through a unique mechanism of action at the sympathetic neuroeffector junction. It is an adrenergic neuron-blocking agent that inhibits the release of norepinephrine (NE) from postganglionic adrenergic nerves.

The key steps in its mechanism are:

-

Uptake into the Neuron: this compound is a polar molecule that is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET), the same transporter responsible for NE reuptake.

-

Vesicular Accumulation: Once inside the neuron, this compound is concentrated within synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT).

-

Norepinephrine Depletion: this compound displaces norepinephrine from these storage vesicles, leading to a gradual and long-lasting depletion of NE stores within the nerve terminals.

-

Inhibition of Release: this compound also blocks the release of norepinephrine in response to an action potential. This is thought to be due to a combination of neurotransmitter depletion and a local anesthetic-like effect on the nerve terminal membrane.

Unlike ganglionic blocking agents, this compound selectively inhibits the sympathetic nervous system without producing a parasympathetic blockade.

Caption: The mechanism of action of this compound at the sympathetic nerve terminal.

Key Preclinical and Clinical Data

The antihypertensive effects of this compound were established through extensive preclinical and clinical studies.

Preclinical Pharmacology

Early studies in animal models, such as anesthetized dogs and cats, demonstrated that this compound produced a gradual and sustained decrease in blood pressure. A pivotal discovery was that its action was dependent on an intact sympathetic nervous system.

Experimental Protocol: Assessment of Norepinephrine Depletion

A key type of experiment to elucidate this compound's mechanism involved measuring norepinephrine levels in sympathetically innervated tissues after drug administration.

-

Animal Model: Anesthetized open-chest dogs were commonly used.

-

Drug Administration: this compound sulfate was administered intravenously.

-

Sample Collection: Blood samples were drawn from the coronary sinus and femoral artery at various time points. Biopsies of atrial appendages were also taken.

-

Analysis: Norepinephrine content in the tissue and blood samples was quantified.

-

Results: These experiments showed an initial transient release of norepinephrine, followed by a progressive and profound depletion of the neurotransmitter in the atrial tissue, confirming the drug's mechanism of action.

Clinical Efficacy

Clinical trials conducted in the late 1950s and early 1960s confirmed this compound's efficacy in treating moderate to severe hypertension, including renal hypertension.

| Clinical Study Aspect | Details | Reference(s) |

| Patient Population | Patients with moderate to severe essential hypertension, often refractory to other treatments. | |

| Dosage Regimens | Initial oral doses of 10 mg daily, titrated up to 25-50 mg daily. Oral loading regimens were also explored. | |

| Efficacy | Produced a significant decrease in both systolic and diastolic blood pressure. In one study, it reduced diastolic pressure by an average of 18.4 mmHg in patients already on a diuretic. | |

| Pharmacokinetics | Bioavailability of approximately 30% after oral administration. Very long half-life of about 5 days. | |

| Metabolism | Metabolized in the liver to less active metabolites, which are then excreted in the urine. | |

| Adverse Effects | Orthostatic hypotension, diarrhea, bradycardia, and sexual dysfunction (delayed or retrograde ejaculation). |

Conclusion

This compound represents a landmark in the history of antihypertensive drug development. Its discovery provided a powerful new tool for managing severe hypertension and its unique mechanism of action deepened the understanding of sympathetic nervous system pharmacology. While its clinical use has waned due to a challenging side-effect profile, the principles of its action and the experimental methodologies used to characterize it continue to be relevant to researchers and drug developers in the cardiovascular field. This guide has provided a detailed overview of its journey from synthesis to clinical application, highlighting the key scientific milestones that established its place in medical history.

References

Initial Pharmacological Studies of Guanethidine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanethidine, a potent antihypertensive agent, revolutionized the treatment of severe hypertension following its introduction in the late 1950s. Its unique mechanism of action, targeting the peripheral sympathetic nervous system, set it apart from previous therapies. This technical guide provides a comprehensive overview of the foundational pharmacological studies of this compound. It details the seminal in vivo and in vitro experiments that elucidated its mechanism of action, quantifies its effects on cardiovascular parameters and norepinephrine levels, and outlines the experimental protocols employed by early investigators. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into the early-stage evaluation of a landmark cardiovascular drug.

Introduction

First described in 1959 by Maxwell and colleagues, this compound emerged from a dedicated search for novel antihypertensive compounds.[1] Early research quickly established that its primary mode of action was not through ganglionic blockade, a common mechanism for antihypertensives at the time, but rather through a novel interaction with postganglionic sympathetic neurons.[2][3] This guide synthesizes the initial pharmacological findings that defined our understanding of this compound's effects on the sympathetic nervous system and its consequential impact on cardiovascular function.

Mechanism of Action: A Stepwise Elucidation

The initial pharmacological investigations revealed a multi-step process by which this compound exerts its effects. It acts as an "adrenergic neuron blocker" by disrupting the normal physiology of sympathetic nerve terminals.[4]

The key steps in its mechanism of action are:

-

Uptake into the Sympathetic Neuron: this compound is actively transported into the presynaptic sympathetic neuron by the same transporter responsible for the reuptake of norepinephrine, now known as the norepinephrine transporter (NET).[5] This selective uptake concentrates the drug within its target cells.

-

Vesicular Sequestration: Once inside the neuron, this compound is concentrated in neurotransmitter vesicles, where it displaces norepinephrine from its storage sites.

-

Norepinephrine Depletion: The displacement of norepinephrine from its protective vesicular storage leads to its gradual depletion from the nerve endings. The displaced norepinephrine is then metabolized by monoamine oxidase (MAO) within the neuron.

-

Inhibition of Norepinephrine Release: In addition to depleting norepinephrine stores, this compound also inhibits the release of any remaining norepinephrine in response to a nerve impulse.

This cascade of events leads to a profound and long-lasting reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures described in the initial studies of this compound.

References

- 1. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Guanethidine's Role as a Sympatholytic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanethidine is a potent sympatholytic agent historically used in the management of moderate to severe hypertension.[1][2] Its primary mechanism of action involves the selective inhibition of neurotransmission in post-ganglionic adrenergic nerves.[3][4] this compound is actively transported into the sympathetic neuron via the norepinephrine transporter (NET), where it accumulates in synaptic vesicles, leading to a gradual depletion of norepinephrine stores and an inhibition of its release in response to nerve stimulation. This guide provides a comprehensive technical overview of this compound's pharmacology, including its mechanism of action, pharmacokinetic profile, and a summary of key experimental findings. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: A Dual-Pronged Sympathetic Blockade

This compound's sympatholytic effects stem from a two-fold action at the sympathetic neuroeffector junction:

-

Norepinephrine Depletion: this compound is recognized and actively transported into the presynaptic terminal by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine. This uptake is crucial for its pharmacological activity. Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces and replaces norepinephrine, leading to a progressive depletion of the neurotransmitter's stores.

-

Inhibition of Norepinephrine Release: Beyond depleting norepinephrine, this compound also actively blocks the release of any remaining norepinephrine from the vesicles upon the arrival of an action potential. This blockade of neurotransmitter release is a key component of its antihypertensive effect.

This dual mechanism results in a significant reduction in sympathetic tone, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure. It is important to note that this compound does not produce parasympathetic blockade.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the key steps in this compound's mechanism of action at the sympathetic nerve terminal.

Caption: this compound's mechanism of action at the sympathetic nerve terminal.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | 3-30% (Poor and variable) | |

| Elimination Half-life | Approximately 1.5 to 5 days | |

| Metabolism | Hepatic, to three less active metabolites | |

| Route of Elimination | Primarily renal (urine) | |

| Protein Binding | Not extensively reported |

Table 2: In Vitro Experimental Data

| Experiment | Concentration(s) | Key Finding | Reference(s) |

| Inhibition of Noradrenaline Output in Rabbit Ventricular Slices | 4 x 10⁻⁶ M and 4 x 10⁻⁵ M | Dose-dependent inhibition of noradrenaline output induced by sodium reduction. | |

| Inhibition of Stimulation-Induced Noradrenaline Efflux in Rat Mesenteric Artery | 0.1 and 1 µM | Concentration-dependent decrease in stimulation-induced noradrenaline efflux. | |

| Effect on Purinergic and Adrenergic Transmission in Canine Splenic Artery | 0.1 µM | Marked inhibition of the second phase (adrenergic) of vasoconstriction with little effect on the first phase (purinergic) at low frequencies. | |

| 1 µM | Almost complete inhibition of the second phase of vasoconstriction. |

Table 3: Clinical Trial and In Vivo Data

| Study Type | Dosage Regimen | Key Findings | Reference(s) |

| Oral Loading in Hypertensive Patients (n=8) | Total loading doses: 125 to 650 mg | Blood pressure control achieved within 1 to 3 days. | |

| Comparative Study vs. Guanfacine (n=16) | Average daily dose: 20 mg (with diuretic) | Produced a significant decrease in blood pressure, comparable to guanfacine. Mild orthostatic hypotension occurred in 11 patients. | |

| Combination Therapy with Oxprenolol (n=9) | Not specified | Additive effect on blood pressure. | |

| Norepinephrine Depletion in Rats | Single dose | Substantial and long-lasting depletion of tissue catecholamines. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to the study of this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol is adapted from studies evaluating the antihypertensive effects of this compound in conscious, freely moving rats.

Objective: To determine the effect of this compound on systemic blood pressure in a conscious animal model.

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.

-

This compound sulfate.

-

Sterile 0.9% saline.

-

Anesthetic (e.g., ketamine/xylazine cocktail).

-

Polyethylene catheter.

-

Blood pressure transducer and recording system.

Procedure:

-

Animal Model and Catheter Implantation:

-

Anesthetize the rat using an appropriate anesthetic.

-

Surgically implant a polyethylene catheter into the lower abdominal aorta via the femoral artery for direct blood pressure measurement.

-

Exteriorize the catheter at the interscapular region.

-

Allow for a recovery period of at least 48 hours before the experiment commences.

-

-

This compound Administration:

-

Dissolve this compound sulfate in sterile saline to the desired concentration.

-

Administer the solution daily via intraperitoneal (i.p.) injection at the specified dose (e.g., 5-50 mg/kg).

-

-

Blood Pressure Measurement:

-

House the rats in individual cages that permit free movement.

-

Connect the exteriorized catheter to a blood pressure transducer linked to a data acquisition system.

-

Record baseline blood pressure and heart rate prior to this compound administration.

-

Continuously or intermittently record blood pressure and heart rate for the duration of the study.

-

In Vitro Norepinephrine Release Assay from Isolated Tissues

This protocol is a generalized representation of methods used to study the effect of this compound on neurotransmitter release from isolated tissues, such as the rat mesenteric artery or rabbit ventricular slices.

Objective: To quantify the effect of this compound on resting and stimulation-induced norepinephrine release from isolated adrenergically innervated tissue.

Materials:

-

Isolated tissue (e.g., rat mesenteric artery, rabbit ventricular slices).

-

Krebs-Henseleit solution.

-

[³H]-norepinephrine.

-

This compound sulfate.

-

Scintillation counter and vials.

-

Electrical field stimulation apparatus.

Procedure:

-

Tissue Preparation and Radiolabeling:

-

Isolate the desired tissue and place it in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Incubate the tissue with [³H]-norepinephrine to radiolabel the endogenous norepinephrine stores.

-

Wash the tissue with fresh Krebs-Henseleit solution to remove excess unincorporated radiolabel.

-

-

Experimental Protocol:

-

Collect samples of the superfusate at regular intervals to measure resting efflux of radioactivity.

-

Apply electrical field stimulation (e.g., 2 Hz for 60 seconds) to evoke neurotransmitter release and collect the superfusate during and after stimulation.

-

Introduce this compound at various concentrations into the superfusion medium.

-

Repeat the collection of resting and stimulation-induced efflux samples in the presence of this compound.

-

-

Quantification:

-

Measure the radioactivity in the collected samples using a scintillation counter.

-

Express the stimulation-induced efflux as a fraction of the total radioactivity present in the tissue at the time of stimulation.

-

Compare the efflux in the absence and presence of this compound to determine its inhibitory effect.

-

Experimental Workflow Diagram

The following diagram provides a generalized workflow for a clinical pharmacokinetic study of this compound.

Caption: Generalized workflow for a clinical pharmacokinetic study of this compound.

Conclusion

This compound serves as a classic example of a sympatholytic agent with a well-defined, albeit complex, mechanism of action. Its ability to be actively transported into adrenergic neurons and subsequently deplete and block the release of norepinephrine provides a powerful tool for modulating the sympathetic nervous system. While its clinical use has diminished due to the availability of agents with more favorable side-effect profiles, it remains a valuable compound for pharmacological research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers investigating sympathetic nervous system function and developing novel therapeutics targeting adrenergic pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical and pharmacological studies with this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Trials of Guanethidine for Hypertension: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early clinical trials on guanethidine for the treatment of hypertension. The document focuses on the core quantitative data, detailed experimental protocols, and the pharmacological mechanism of action as understood during the initial period of its clinical use.

Core Data from Early Clinical Trials

The initial clinical investigations into this compound in the late 1950s and 1960s established its efficacy as a potent antihypertensive agent. These trials, while pioneering, varied in their design and patient populations. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: Summary of Patient Demographics and Study Design in Early this compound Clinical Trials

| Study | Year | Number of Patients | Patient Population | Study Duration |

| Frohlich & Freis | 1959 | 15 | Male hypertensive patients | 4 to 9 weeks |

| Leishman et al. | 1959 | Not specified | Severe and malignant hypertension | Not specified |

| Richardson et al.[1] | 1960 | 25 | Hypertensive patients | Up to 6 months |

| Dollery et al. | 1960 | Not specified | Hypertensive patients | Not specified |

| McAllister Jr.[2] | 1975 | 8 | Hypertensive patients | At least 12 months |

Table 2: Dosage Regimens and Blood Pressure Response in Early this compound Clinical Trials

| Study | Initial Dosage | Maintenance Dosage | Average Blood Pressure Reduction (Standing) | Key Findings |

| Frohlich & Freis[3][4] | 50 mg/day | 12.5 - 150 mg/day (average 50 mg/day) | Not explicitly stated as a mean reduction | Potent orthostatic antihypertensive effect observed.[3] |

| Leishman et al. | Not specified | Not specified | Not specified | Noted as a hypotensive drug with prolonged action. |

| Richardson et al. | Not specified | Not specified | Not specified | Effective in reducing blood pressure. |

| Dollery et al. | Not specified | Not specified | Not specified | Confirmed antihypertensive effects. |

| McAllister Jr. | Oral loading dose (125 - 650 mg total) | Calculated based on loading dose | Not explicitly stated as a mean reduction | Blood pressure control achieved within 1-3 days. |

Experimental Protocols

The methodologies employed in these early trials laid the groundwork for future antihypertensive drug development. Below are the detailed experimental protocols from key studies.

Frohlich and Freis (1959) Clinical Trial

-

Patient Selection: Fifteen male patients from a hypertensive clinic were enrolled. All other antihypertensive medications were discontinued for a two-week washout period prior to the study.

-

Treatment Protocol: this compound (referred to as SU-5864) was administered orally at an initial dose of 50 mg once daily. The dosage was subsequently adjusted based on the individual patient's blood pressure response.

-

Data Collection: Patients were monitored at least weekly. Blood pressure was measured in the supine, sitting, and erect positions after a 15-minute rest period. Approximately half of the patients also recorded their blood pressure at home. Blood urea nitrogen, hemoglobin, and white blood cell counts were determined before and after the study.

Richardson, Wyso, Magee, and Cavell (1960) Study

-

Patient Selection: The study included 25 hypertensive patients.

-

Treatment Protocol: The specifics of the dosage regimen were not detailed in the available abstract but the treatment duration extended for up to six months.

-

Data Collection: This study involved a comprehensive assessment of the circulatory effects of this compound, including clinical, renal, and cardiac responses. The abstract mentions investigations into renal blood flow and glomerular filtration rate.

McAllister Jr. (1975) Oral Loading Regimen Study

-

Patient Selection: Eight hypertensive patients were included in this study.

-

Treatment Protocol: A novel oral loading technique was employed. Patients received large initial oral doses of this compound sulfate, with total loading doses ranging from 125 to 650 mg, to achieve rapid blood pressure control. Following the loading phase, a maintenance dose was calculated for each patient based on the drug's pharmacokinetic properties to sustain the antihypertensive effect.

-

Data Collection: Blood pressure was monitored to assess the speed of control. Seven of the patients were followed for at least 12 months to evaluate the long-term efficacy and stability of the calculated maintenance dose.

Mechanism of Action: Signaling Pathway

This compound exerts its antihypertensive effect by disrupting the normal functioning of the sympathetic nervous system. It is taken up into the presynaptic neuron by the same transporter responsible for norepinephrine reuptake. Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores. Furthermore, it inhibits the release of norepinephrine in response to nerve impulses. This dual action of depletion and release inhibition results in a reduction of sympathetic tone, leading to vasodilation and a decrease in blood pressure.

Caption: Mechanism of action of this compound at the sympathetic nerve terminal.

References

- 1. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

- 2. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 4. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

Foundational Research on Guanethidine's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanethidine is a potent antihypertensive agent that exerts its pharmacological effects by selectively targeting the peripheral sympathetic nervous system.[1] Historically, it was a cornerstone in the management of moderate to severe hypertension.[2][3] This technical guide provides an in-depth exploration of the foundational research that elucidated the core mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic sympatholytic drug.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of neurotransmission at the postganglionic adrenergic nerve terminals.[2] This is not achieved by blocking adrenergic receptors, but rather through a multi-step process involving neuronal uptake and disruption of neurotransmitter storage and release.[4] The drug acts as a "false neurotransmitter," ultimately leading to a profound and long-lasting depletion of norepinephrine from sympathetic nerve endings.

Neuronal Uptake

The journey of this compound into the sympathetic neuron is a critical first step and is mediated by the Norepinephrine Transporter (NET) , also known as uptake-1. This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. This compound is recognized as a substrate by NET and is actively transported into the neuronal cytoplasm. This active uptake is essential for its pharmacological activity, and as a consequence, substances that inhibit NET, such as tricyclic antidepressants, can antagonize the effects of this compound.

Vesicular Sequestration and Norepinephrine Displacement

Once inside the adrenergic neuron, this compound is further concentrated within synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) , specifically the VMAT2 isoform found in the peripheral nervous system. This compound acts as a substrate for VMAT2 and is transported into the vesicles, where it displaces norepinephrine from its storage sites. This leads to a gradual and sustained depletion of norepinephrine stores within the nerve terminal.

Inhibition of Norepinephrine Release

In addition to depleting norepinephrine stores, this compound also directly inhibits the release of any remaining norepinephrine in response to an action potential. While the precise mechanism of this release inhibition is not fully elucidated, it is a key contributor to its sympatholytic effect. It is believed that this compound may stabilize the vesicular membrane or interfere with the exocytotic machinery.

Quantitative Data

| Parameter | Species | Tissue | Method | Result | Reference |

| Norepinephrine Depletion | Rabbit | Heart | Intravenous administration of 12.5 mg/kg this compound, followed by tissue analysis at various time points. | Norepinephrine content declined progressively, reaching 15% of the normal level approximately 4 hours after administration. The low level was maintained for at least 18 hours, with recovery to normal levels taking about 7 days. | |

| Norepinephrine Depletion | Cat | Heart | Subcutaneous administration of 15 mg/kg this compound, followed by tissue analysis. | A decrease in heart norepinephrine level by about 75% was observed in 24 hours. | |

| Norepinephrine Release Inhibition | Rat | Isolated Mesenteric Artery | Electrical field stimulation of periarterial sympathetic nerves with radiolabelled norepinephrine stores. | This compound (0.1 and 1 µM) decreased stimulation-induced efflux of radioactivity in a concentration-dependent manner. | |

| Inhibition of Noradrenaline Output | Rabbit | Ventricular Slices | Measurement of noradrenaline output induced by sodium reduction. | This compound at 4 x 10-6 M and 4 x 10-5 M inhibited the increased output of noradrenaline in a dose-dependent manner. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to investigate the mechanism of action of this compound.

In Vitro Assay for Norepinephrine Uptake and Release

This protocol is designed to assess the effect of this compound on the uptake and stimulated release of norepinephrine from isolated sympathetically innervated tissues.

1. Tissue Preparation:

-

Isolate a suitable tissue with dense sympathetic innervation, such as the rat vas deferens or mesenteric artery.

-

Place the tissue in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and continuously aerate with 95% O2 / 5% CO2.

2. Radiolabeling of Norepinephrine Stores:

-

Incubate the tissue with a solution containing [3H]-norepinephrine to allow for its uptake into the sympathetic nerve terminals.

3. Washout:

-

Perfuse the tissue with fresh, radiolabel-free physiological salt solution to remove unincorporated [3H]-norepinephrine.

4. Measurement of Basal and Stimulated Release:

-

Collect perfusate samples at regular intervals to determine the basal (spontaneous) efflux of radioactivity.

-

Induce neurotransmitter release by electrical field stimulation or by adding a high concentration of potassium chloride to the perfusion solution.

-

Collect perfusate samples during and after stimulation to quantify the amount of [3H]-norepinephrine released.

5. This compound Treatment:

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Allow for an equilibration period.

6. Post-Treatment Release Measurement:

-

Repeat the stimulation protocol in the presence of this compound to determine its effect on stimulated norepinephrine release.

7. Data Analysis:

-

Measure the radioactivity in the collected perfusate samples using liquid scintillation counting.

-

Express the stimulated release as a percentage of the total radioactivity remaining in the tissue at the time of stimulation.

In Vivo Measurement of Norepinephrine Depletion

This protocol outlines the procedure for quantifying the depletion of norepinephrine in animal tissues following this compound administration.

1. Animal Model and this compound Administration:

-

Use an appropriate animal model, such as Sprague-Dawley rats.

-

Administer this compound via the desired route (e.g., intraperitoneal injection) at a specified dose and for a designated duration.

2. Tissue Collection:

-

At the end of the treatment period, euthanize the animal.

-

Rapidly dissect the target tissues (e.g., heart, spleen) on ice.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

3. Sample Preparation:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catecholamines.

-

Centrifuge the homogenate to pellet the precipitated proteins.

4. Norepinephrine Quantification by HPLC:

-

Filter the supernatant.

-

Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column and an electrochemical detector.

-

Separate the catecholamines based on their retention times.

-

Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.

Radioligand Binding Assay for the Norepinephrine Transporter (NET)

This competitive binding assay is used to determine the affinity of a compound for the norepinephrine transporter.

1. Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the human NET (e.g., HEK293-hNET cells).

-

Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a fresh assay buffer.

2. Assay Setup:

-

In a multi-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of a radioligand specific for NET (e.g., [3H]nisoxetine).

-

A range of concentrations of the test compound (this compound).

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of a known NET inhibitor (e.g., desipramine).

-

3. Incubation:

-

Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

4. Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

5. Radioactivity Measurement:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows involved in understanding this compound's mechanism of action.

References

- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

Guanethidine's Profound Impact on the Sympathetic Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanethidine, a potent adrenergic neuron blocking agent, has historically played a significant role in the management of moderate to severe hypertension.[1][2] Its unique mechanism of action, centered on the disruption of sympathetic nervous system signaling, provides a compelling case study in targeted pharmacology. This technical guide offers an in-depth exploration of this compound's effects, detailing its mechanism of action, pharmacokinetic profile, and clinical implications. Through a comprehensive review of key experimental data and methodologies, this document aims to provide a thorough resource for professionals in the fields of pharmacology and drug development.

Introduction

First approved by the FDA in 1960, this compound represented a major advancement in antihypertensive therapy.[3] It acts as a postganglionic sympathetic nerve terminal blocker, effectively reducing the release of norepinephrine, the primary neurotransmitter of the sympathetic nervous system.[1] This action leads to a decrease in peripheral vascular resistance and cardiac output, thereby lowering blood pressure.[2] Although its use has declined with the advent of newer agents with more favorable side-effect profiles, the study of this compound continues to offer valuable insights into the complexities of sympathetic neurotransmission.

Mechanism of Action

This compound's primary effect is the inhibition of norepinephrine release from sympathetic nerve endings. This is achieved through a multi-step process that ultimately leads to a "chemical sympathectomy."

2.1. Neuronal Uptake and Vesicular Accumulation

This compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft. This uptake is crucial for the drug's activity. Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces norepinephrine from its storage sites.

2.2. Depletion of Norepinephrine Stores and Inhibition of Release

The accumulation of this compound within synaptic vesicles leads to a gradual depletion of norepinephrine stores. Furthermore, this compound directly inhibits the release of norepinephrine in response to an action potential. While it can cause a transient initial release of norepinephrine, the long-term effect is a profound and sustained blockade of sympathetic neurotransmission.

The following diagram illustrates the signaling pathway of a sympathetic nerve terminal and the points of interference by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's pharmacokinetics, efficacy, and adverse effects.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 3 - 30% | |

| Onset of Action | 30 minutes | |

| Elimination Half-life | Biphasic: α-phase: 1.5 days, β-phase: 4 - 8 days | |

| Terminal Half-life | ~5 days | |

| Metabolism | Hepatic, to less active metabolites | |

| Excretion | Primarily renal |

Table 2: Clinical Efficacy in Hypertension

| Study | Number of Patients | Treatment | Mean Blood Pressure Reduction (mmHg) | Reference |

| Malinow, 1983 | 8 | This compound + Hydrochlorothiazide | Not specified, but equal to Guanadrel | |

| Szám & Kállay, 1980 | 16 | This compound + Clopamide | Significant decrease (exact values not provided) | |

| McAllister, 1975 | 8 | This compound (oral loading) | Satisfactory control |

Table 3: Common Adverse Effects

| Adverse Effect | Incidence | Reference |

| Orthostatic Hypotension | ~15% (some with syncope) | |

| Diarrhea | Frequency twice as high as Guanadrel | |

| Morning Orthostatic Faintness | Frequency twice as high as Guanadrel | |

| Generalized Edema | 10% - 15% | |

| Increased BUN | 58% of patients in one study | |

| Dry Mouth | Occurred in patients | |

| Sexual Dysfunction (males) | Delayed or retrograde ejaculation |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

4.1. Protocol 1: Radiolabeled Norepinephrine Uptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter (NET).

Materials:

-

Cell Line: HEK293 cells stably transfected with the human norepinephrine transporter (hNET).

-

Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: this compound.

-

Reference Inhibitor: Desipramine or similar NET inhibitor.

-

Scintillation Fluid and Counter.

Procedure:

-

Cell Culture: Culture hNET-expressing HEK293 cells to confluence in 24- or 48-well plates.

-

Assay Preparation: On the day of the assay, wash the cell monolayers with pre-warmed KRH buffer.

-

Compound Incubation: Add various concentrations of this compound, the reference inhibitor, or vehicle control to the wells. Pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km.

-

Uptake Termination: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of this compound.

4.2. Protocol 2: Measurement of Norepinephrine Depletion in Tissues

This protocol describes a method to quantify the depletion of norepinephrine from tissues following this compound administration in an animal model.

Materials:

-

Animal Model: Male Wistar rats or similar.

-

Test Compound: this compound sulfate solution for injection.

-

Anesthesia: As appropriate for the animal model.

-

Tissue Homogenizer.

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.

-

Reagents for norepinephrine extraction and analysis.

Procedure:

-

Animal Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or intravenous injection).

-

Tissue Collection: At various time points after dosing, euthanize the animals and rapidly dissect the target tissues (e.g., heart, spleen).

-

Tissue Homogenization: Weigh the tissues and homogenize them in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.

-

Norepinephrine Extraction: Centrifuge the homogenates and collect the supernatant. Extract norepinephrine from the supernatant using an appropriate method, such as alumina adsorption.

-

HPLC Analysis: Quantify the norepinephrine content in the extracts using an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Data Analysis: Express the norepinephrine content as ng per gram of tissue. Compare the norepinephrine levels in the tissues of this compound-treated animals to those of the control group to determine the percentage of depletion.

The following diagram illustrates the general workflow for a neurotransmitter uptake assay.

References

The Rise and Fall of a Sympatholytic Pioneer: A Technical History of Guanethidine in Antihypertensive Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of guanethidine, a once-prominent agent in the management of hypertension. We delve into its discovery, novel mechanism of action, clinical application, and the factors that led to its eventual decline in use, offering valuable insights for modern drug development in the cardiovascular space.

Discovery and Development

This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by Maxwell and colleagues at the Ciba Pharmaceutical Company.[1] Its discovery marked a significant step forward in antihypertensive therapy, moving away from the less specific ganglionic blockers to a more targeted approach on the sympathetic nervous system.[1][2]

Mechanism of Action: A Novel Approach to Sympathetic Blockade

This compound's antihypertensive effect stems from its unique ability to selectively inhibit neurotransmission in post-ganglionic adrenergic nerves.[3] Unlike previous agents, it does not block parasympathetic activity, thus avoiding many of the associated side effects.[4] The mechanism involves a multi-step process:

-

Uptake: this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for norepinephrine reuptake. This selective uptake is crucial for its targeted action.

-

Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces and replaces norepinephrine.

-

Depletion and Release Inhibition: This leads to a gradual depletion of norepinephrine stores in the nerve endings. Furthermore, this compound inhibits the release of any remaining norepinephrine in response to a nerve impulse.

The net result is a profound and long-lasting reduction in sympathetic tone, leading to decreased heart rate and relaxation of blood vessels, which in turn lowers blood pressure.

Quantitative Data from Clinical Investigations

The following tables summarize key quantitative data from clinical studies on this compound, providing insights into its efficacy and side effect profile.

Table 1: Efficacy of this compound in Hypertension

| Study/Comparison | Number of Patients | This compound Dosage | Blood Pressure Reduction | Other Notable Findings |

| Richardson et al. (1960) | 25 | Initial: 150-200 mg (day 1), half dose (day 2); Maintenance: 25-75 mg/day | Average reduction of 23 mm Hg (supine) and 45 mm Hg (standing) | Lowered blood pressure primarily through a reduction in cardiac output. |

| Szám & Kállay (1980) vs. Guanfacine | 16 | Average: 20 mg/day (with diuretic) | Produced an "equally large and significant decrease in blood pressure" as guanfacine. | Caused a very slight reduction in heart rate. |

| Malinow (1983) vs. Guanadrel | 8 | Not specified | Reduced blood pressure "about equally well" as guanadrel. | - |

| Ferguson & Ruedy (1976) vs. Reserpine | 49 | Graded increments | Reduced mild to moderate blood pressures to normal levels. | Used in patients with diastolic pressure of 95-115 mm Hg. |

Table 2: Adverse Effects Profile of this compound

| Adverse Effect | Incidence Rate | Study/Source | Notes |

| Orthostatic Hypotension | ~15% | Drugs.com | Can lead to syncope. Accentuated by alcohol, hot weather, or exercise. |

| Mild Orthostatic Hypotension | 11 out of 16 patients (69%) | Szám & Kállay (1980) | Occurred during therapy in a comparative study with guanfacine. |

| Morning/Other Orthostatic Faintness | Twice as frequent as guanadrel | Malinow (1983) | Comparative study. |

| Diarrhea | 11% | Drugs.com | Related to increased parasympathetic tone. |

| Diarrhea | Twice as frequent as guanadrel | Malinow (1983) | Comparative study. |

| Generalized Edema | 10-15% | Drugs.com | May require concomitant diuretic therapy. |

| Dry Mouth/Parotid Tenderness | ~5% | Drugs.com | - |

| Sexual Dysfunction (Impotence) | 2% (large studies) to 60% (specific questioning) | Drugs.com | Reversible upon discontinuation or dose reduction. |

| Delayed or Retrograde Ejaculation | Reported | Drugs.com | - |

Key Experimental Protocols

This compound's unique properties have made it a valuable tool in experimental pharmacology. Below are detailed methodologies for two key experimental applications.

Chemical Sympathectomy in Rats

This protocol describes the induction of a chemical sympathectomy, a technique used to study the role of the sympathetic nervous system.

Materials:

-

This compound monosulfate or this compound sulfate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge)

-

Adult rats (e.g., Wistar, Sprague-Dawley)

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 40 mg/kg dose, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure the solution is fully dissolved.

-

Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection and calculate the required volume.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection. Insert the needle into the lower abdominal quadrant to avoid internal organs.

-

Treatment Schedule: For systemic chemical sympathectomy, administer this compound at a dose of 40 mg/kg body weight, five days a week, for five consecutive weeks. A control group should receive equivalent volumes of the vehicle.

-

Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping), and for any adverse effects like diarrhea or weight loss.

-

Confirmation of Sympathectomy: The effectiveness can be confirmed by:

-

Biochemical Analysis: Measuring a significant reduction in norepinephrine levels in peripheral tissues.

-

Histological Examination: Observing neuronal loss in sympathetic ganglia (e.g., superior cervical ganglia).

-

Langendorff Isolated Heart Preparation

This ex vivo technique allows for the study of this compound's direct effects on cardiac function, independent of systemic influences.

Materials:

-

Isolated heart perfusion apparatus (Langendorff system)

-

Krebs-Henseleit buffer

-

Animal model (e.g., rat, guinea pig)

-

This compound stock solution

-

Physiological recording equipment (for ECG, left ventricular pressure, etc.)

Procedure:

-

Heart Isolation and Perfusion:

-

Anesthetize the animal and open the thorax.

-

Isolate the heart and mount it on the Langendorff apparatus via aortic cannulation.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature. This closes the aortic valve and forces the perfusate into the coronary arteries.

-

-

Stabilization: Allow the heart to stabilize for at least 30 minutes, recording baseline cardiovascular parameters (e.g., heart rate, left ventricular developed pressure, coronary flow).

-

This compound Perfusion: Introduce this compound into the perfusion buffer at the desired concentration. It is advisable to perform a dose-response curve by starting with a low concentration and progressively increasing it.

-

Data Acquisition: Continuously record cardiac parameters throughout the experiment.

-

Washout: After testing the highest concentration, perfuse the heart with a drug-free buffer to assess the reversibility of the effects.

The Decline of a First-Generation Sympatholytic

Despite its efficacy, the use of this compound has significantly declined. The primary reason for this is its challenging side-effect profile, most notably severe postural and exercise hypotension. The long half-life of the drug made dose titration difficult. The advent of newer, better-tolerated, and more easily managed antihypertensive agents from various drug classes ultimately led to the displacement of this compound from widespread clinical practice.

Conclusion

This compound holds a significant place in the history of antihypertensive therapy. Its development represented a crucial step towards more targeted pharmacological interventions for hypertension. While its clinical utility has waned, the study of its mechanism of action continues to provide valuable insights into the functioning of the sympathetic nervous system. For researchers today, this compound remains a powerful experimental tool for inducing chemical sympathectomy, allowing for the continued exploration of autonomic control in health and disease. The story of this compound serves as a compelling case study in the evolution of drug development, highlighting the ongoing quest for improved efficacy and tolerability in therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 3. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

Guanethidine: A Technical Guide for Autonomic Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of guanethidine as a powerful tool for research in the autonomic nervous system. This compound, a postganglionic sympathetic neuron-blocking agent, offers a selective method for achieving chemical sympathectomy, making it an invaluable compound for investigating the physiological and pathological roles of the sympathetic nervous system in a multitude of biological processes and disease models.

Core Mechanism of Action

This compound's primary action is to inhibit the function of peripheral sympathetic neurons. This is achieved through a multi-step process initiated by its selective uptake into these neurons.

This compound is recognized and transported into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET)[1][2][3]. This uptake mechanism is crucial for its pharmacological activity[2]. Once inside the neuron, this compound is concentrated within neurotransmitter vesicles, where it displaces norepinephrine[1]. This leads to a gradual depletion of norepinephrine stores within the nerve endings. The displaced norepinephrine in the cytoplasm is subsequently metabolized by monoamine oxidase (MAO), further reducing the available neurotransmitter.

In addition to depleting norepinephrine, this compound also inhibits the release of any remaining norepinephrine in response to nerve impulses. The culmination of norepinephrine depletion and the inhibition of its release effectively blocks sympathetic neurotransmission, leading to a state of chemical sympathectomy. Chronic administration of high doses of this compound can lead to the destruction of peripheral sympathetic neurons.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the sympathetic nerve terminal and the logical progression of its effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound administration in rats.

Table 1: Dose-Response Effects of a Single Intravenous Dose of this compound in Anesthetized Rats

| Dose (mg/kg) | Maximum Fall in Mean Arterial Blood Pressure (observed at 15 min) | Change in Heart Rate (initial, followed by decrease) |

| 0.25 | Dose-dependent fall | Fall |

| 1.25 | Dose-dependent fall | Initial increase, then decrease |

| 5 | Dose-dependent fall | Initial increase, then decrease |

| 20 | Dose-dependent fall | Initial increase, then decrease |

| 40 | Dose-dependent fall | Initial increase, then decrease |

Table 2: Time-Course of Norepinephrine Depletion in Rabbit Heart Following a Single Dose of this compound

| Time After Administration | Norepinephrine Level (% of Normal) |

| 4 hours | ~15% |

| 18 hours | ~15% |

| 48 hours | Partial recovery |

| 7 days | Normal |

Table 3: Effects of Chronic this compound Administration in Adult Rats

| Dose (mg/kg/day) | Duration | Key Findings |

| 5 | 3 months | No significant change in blood pressure or histology. |

| 40 | 3 months | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion, incomplete sympathectomy. |

| 50 | 5 days/week for 1-2.5 weeks | Greatly reduced norepinephrine levels in all tissues analyzed. |

| 100 | 5 or 11 days | Significant reduction in the number of neurons in the superior cervical ganglia. |

Table 4: Protocol for Permanent Sympathectomy in Neonatal Rats

| Dose (mg/kg/day) | Route of Administration | Duration | Key Outcomes |

| 50 | Subcutaneous | Daily for 3 weeks, starting on postnatal day 7 | Permanent sympathectomy with low mortality. |

Experimental Protocols

Protocol 1: Induction of Chemical Sympathectomy in Adult Rats

This protocol is designed to achieve a significant but potentially incomplete sympathectomy in adult rats for studying the effects of sympathetic denervation.

Materials:

-

This compound monosulfate

-

Sterile saline (0.9% NaCl) for injection

-

Sterile syringes and needles (25-27 gauge)

-

Adult rats (e.g., Wistar, Sprague-Dawley)

-

Animal scale

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

-

This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a dose of 40 mg/kg, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Animal Weighing and Dose Calculation: Accurately weigh each rat on the day of injection and calculate the required injection volume.

-

Administration:

-

Restrain the rat securely.

-

For intraperitoneal (IP) injection, position the animal with its head tilted slightly downwards.

-

Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.

-

Inject the calculated volume of the this compound solution.

-

-

Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 28 days).

-

Monitoring: Observe the animals daily for signs of distress, such as ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.

Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats

This protocol aims to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.

Materials:

-

This compound monosulfate

-

Sterile saline (0.9% NaCl) for injection

-

Sterile syringes and needles (30 gauge)

-

Neonatal rat pups (e.g., Sprague-Dawley)

Procedure:

-

This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/ml.

-

Animal Grouping and Dosing: Begin treatment on postnatal day 7. Weigh each pup daily to accurately calculate the required dose (50 mg/kg).

-

Administration:

-

Gently lift the skin on the back of the neck to form a tent.

-

Insert the needle at the base and inject the calculated volume of the this compound solution subcutaneously.

-

-

Treatment Schedule: Continue daily injections for a total of 3 weeks.

-

Monitoring: Monitor the pups daily for mortality and growth.

Protocol 3: Assessment of Sympathectomy Efficacy - Norepinephrine Measurement by HPLC

This protocol outlines a method for quantifying norepinephrine levels in tissues to confirm the efficacy of chemical sympathectomy.

Materials:

-

Tissue of interest (e.g., heart, spleen)

-

Perchloric acid

-

Mobile phase (e.g., sodium phosphate buffer with methanol and sodium dodecyl sulfate)

-

Norepinephrine standard

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Tissue Extraction:

-

Excise the tissue of interest and immediately freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in a known volume of perchloric acid to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

Adjust the pH of the supernatant to approximately 3.0.

-

-

HPLC Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Separate the catecholamines using a suitable column and mobile phase.

-

Detect and quantify norepinephrine using an electrochemical detector.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of norepinephrine.

-

Calculate the concentration of norepinephrine in the tissue samples by comparing their peak areas to the standard curve.

-

Compare the norepinephrine levels in this compound-treated animals to control animals to determine the extent of depletion.

-

Protocol 4: Assessment of Sympathectomy Efficacy - Histological Examination of Sympathetic Ganglia

This protocol provides a method for visualizing neuronal loss in sympathetic ganglia following chronic this compound treatment.

Materials:

-

Sympathetic ganglia (e.g., superior cervical ganglion)

-

Fixative (e.g., 4% paraformaldehyde)

-

Paraffin or frozen sectioning equipment

-

Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet)

-

Microscope

Procedure:

-

Tissue Collection and Fixation:

-

Carefully dissect the sympathetic ganglia.

-

Fix the tissue in 4% paraformaldehyde overnight at 4°C.

-

-

Tissue Processing and Sectioning:

-

Process the fixed tissue for either paraffin embedding or frozen sectioning.

-

Cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.

-

-

Staining:

-

For a general morphological assessment, stain the sections with H&E. Nuclei will appear blue/purple, and cytoplasm will be pink/red.

-

For specific visualization of neurons and Nissl substance, use Cresyl Violet staining, which will stain neuronal cell bodies a deep purple.

-

-

Microscopy and Analysis:

-

Examine the stained sections under a light microscope.

-